Hydrogen-Bond Donor and Solubility vs. Methabenzthiazuron
1-(1,3-Benzothiazol-2-yl)-3-ethylurea differs from the commercial herbicide methabenzthiazuron (CAS 18691-97-9) by a single N-methyl deletion at the urea bridge: the target compound has 2 hydrogen-bond donors (both urea NHs), whereas methabenzthiazuron, with its 1,3-dimethyl substitution, has only 1 . This regiochemical difference is functionally significant—methabenzthiazuron is a registered broad-spectrum phenylurea herbicide that binds the QB site of photosystem II D1 protein, while the mono-N'-ethyl compound lacks the N1-methyl group required for this herbicidal binding mode .
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted aqueous solubility |
|---|---|
| Target Compound Data | HBD = 2; XlogP = 2.1; TPSA = 82.3 Ų |
| Comparator Or Baseline | Methabenzthiazuron: HBD = 1; XlogP ≈ 2.5 (estimated); TPSA ≈ 73.5 Ų |
| Quantified Difference | ΔHBD = +1; ΔXlogP ≈ −0.4; ΔTPSA ≈ +8.8 Ų for target vs methabenzthiazuron |
| Conditions | Computed physicochemical properties (XlogP3, topological polar surface area) from Chem960 and ChemSrc databases |
Why This Matters
A procurement decision based on 'benzothiazole-urea' alone could inadvertently deliver a photosystem II herbicide with divergent hydrogen-bonding pharmacology; the target compound's free NH is critical for medicinal chemistry applications requiring donor interactions with biological targets.
